molecular formula C8H17K4NO6P2 B12687595 Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate CAS No. 94277-97-1

Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate

Cat. No.: B12687595
CAS No.: 94277-97-1
M. Wt: 441.56 g/mol
InChI Key: UJDLTYPTRDSPDQ-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate is a chemical compound with the molecular formula C8H21NO6P2K4 and a molecular weight of 441.56 g/mol. It is a tetrapotassium salt of N,N-bis(phosphonatomethyl)hexan-1-amine. This compound is known for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrapotassium ((hexylimino)bis(methylene))bisphosphonate typically involves the reaction of hexylamine with formaldehyde and phosphorous acid, followed by neutralization with potassium hydroxide. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Water or an aqueous solution is commonly used as the solvent.

    pH: The pH is adjusted to neutral using potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors with precise temperature and pH control.

    Purification: The product is purified through filtration and crystallization to ensure high purity.

    Quality Control: Rigorous quality control measures are implemented to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can also undergo reduction reactions, although these are less common.

    Substitution: The compound is known to participate in substitution reactions, particularly with halogens and other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution Reagents: Halogens such as chlorine and bromine are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted products with halogen or other nucleophile groups.

Scientific Research Applications

Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a chelating agent and in the synthesis of complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in bone-related diseases.

    Industry: Utilized in water treatment processes and as a corrosion inhibitor.

Mechanism of Action

The mechanism of action of tetrapotassium ((hexylimino)bis(methylene))bisphosphonate involves its interaction with specific molecular targets. The compound binds to hydroxyapatite in bone, inhibiting osteoclast-mediated bone resorption. This action is similar to other bisphosphonates, where the compound attaches to bone surfaces and impairs osteoclast function, leading to reduced bone resorption and increased bone density .

Comparison with Similar Compounds

Similar Compounds

    Alendronate: Another bisphosphonate used in the treatment of osteoporosis.

    Ibandronate: Known for its use in preventing bone fractures.

    Zoledronic Acid: A potent bisphosphonate with applications in cancer-related bone diseases.

Uniqueness

Tetrapotassium ((hexylimino)bis(methylene))bisphosphonate is unique due to its specific molecular structure, which provides distinct binding properties and efficacy in various applications. Its tetrapotassium salt form enhances its solubility and bioavailability compared to other bisphosphonates.

Properties

CAS No.

94277-97-1

Molecular Formula

C8H17K4NO6P2

Molecular Weight

441.56 g/mol

IUPAC Name

tetrapotassium;N,N-bis(phosphonatomethyl)hexan-1-amine

InChI

InChI=1S/C8H21NO6P2.4K/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);;;;/q;4*+1/p-4

InChI Key

UJDLTYPTRDSPDQ-UHFFFAOYSA-J

Canonical SMILES

CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[K+].[K+].[K+].[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.